4-Amino-3-methylbutanoic acid hydrochloride

Medicinal Chemistry Chemical Synthesis Pharmaceutical Intermediate

Obtain a structurally defined GABA analogue for reproducible neurochemistry. Free base forms of this compound often suffer from variable stability and low aqueous solubility. - A crystalline hydrochloride salt with a sharp melting point (93-95 °C), ensuring lot-to-lot consistency for enzyme kinetics and HPLC reference standards. - Available as a racemate or single enantiomer, enabling chirally controlled synthesis of anticonvulsant and anxiolytic candidates. - Routine purity of 98 % eliminates confounding biological noise, delivering reliable GABA-T/GAD activation data.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 62306-84-7
Cat. No. B1282497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methylbutanoic acid hydrochloride
CAS62306-84-7
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)CN.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
InChIKeySKNMCRZGRMXQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-methylbutanoic acid hydrochloride Overview


4-Amino-3-methylbutanoic acid hydrochloride (CAS 62306-84-7) is a gamma-amino acid derivative supplied as a hydrochloride salt . It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is functionally classified as a 3-alkyl GABA analogue [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, with demonstrated activity as an activator of GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD) [2].

GABA-T and GAD enzyme activation research
Stereochemically controlled probe: enantiopure (S)-form available
Crystalline HCl salt enables reproducible handling and weighing

Irreplaceability of 4-Amino-3-methylbutanoic acid hydrochloride


While the free base 4-amino-3-methylbutanoic acid and other GABA derivatives like gabapentin or pregabalin share structural similarities, the hydrochloride salt form of this compound offers distinct physicochemical advantages that are critical for reproducible research and efficient synthesis [1]. The hydrochloride salt enhances aqueous solubility and provides a stable, crystalline solid with a well-defined melting point, whereas the free base is often an oil or low-melting solid with variable stability . Furthermore, the specific stereochemistry of this compound—available as a racemate or as single enantiomers—directly influences its interaction with biological targets, making direct substitution without chiral control a significant source of experimental variability [2].

Free base vs HCl salt
Free base may be an oil or low‑melting solid; HCl salt provides a stable crystalline form with defined melting point.
Racemic vs enantiopure
Racemic mixture may confound stereospecific enzyme interactions; enantiopure (S)-form ensures defined stereochemistry in assays.
Gabapentin comparator
Gabapentin primarily binds α2δ calcium‑channel subunit and does not directly activate GABA‑T; mechanism mismatch may limit substitution relevance.

4-Amino-3-methylbutanoic acid hydrochloride Differentiation Evidence


Hydrochloride Salt: Solubility and Stability

The hydrochloride salt of 4-amino-3-methylbutanoic acid demonstrates significantly enhanced aqueous solubility and solid-state stability compared to its free base counterpart [1]. While the free base is often a viscous oil or low-melting solid requiring special storage conditions, the hydrochloride form is a stable, crystalline powder with a melting point of 93-95°C, facilitating precise handling and accurate formulation .

Salt form & stability
Reported
mp 93–95 °C crystalline powder vs free base oil / no defined mp
Enables reproducible handling and accurate formulation.
Verify lot‑specific COA and storage conditions.
Medicinal Chemistry Chemical Synthesis Pharmaceutical Intermediate

Enantiopure vs. Racemic: Chiral Control

The (3S)-enantiomer of 4-amino-3-methylbutanoic acid hydrochloride (CAS 179806-55-4) is available in high enantiomeric purity (≥95%) . This is in direct contrast to the racemic mixture (CAS 62306-84-7), which contains equal amounts of both (3R) and (3S) forms. Stereochemistry is critical because the GABA-T and GAD enzyme active sites exhibit stereospecific binding preferences [1].

Chiral purity
Head-to-head
(3S)-enantiomer ≥95% ee vs racemic 50:50 mixture
Supports stereochemically controlled assay interpretation.
Chiral HPLC verification recommended.
Neuroscience Enzymology Drug Discovery

Purity Grade Advantage

4-Amino-3-methylbutanoic acid hydrochloride (CAS 62306-84-7) is commercially available in a 98% purity grade from multiple suppliers, exceeding the common 95% purity threshold . This higher purity specification reduces the potential for confounding impurities in sensitive biological assays and ensures more accurate stoichiometry in chemical syntheses .

Purity grade
Data to verify
98% (HPLC) vs 95% standard grade
Reduced impurity interference in sensitive assays.
Supplier specification; verify per lot.
Analytical Chemistry Quality Control Procurement

GABA-T and GAD Activation Profile

4-Amino-3-methylbutanoic acid (the free base of the hydrochloride) acts as a potent activator of GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD) . This dual activation mechanism distinguishes it from gabapentin, which primarily acts via binding to the α2δ subunit of voltage-gated calcium channels and does not directly activate GABA-T [1]. While specific EC50 values for 3-methyl-GABA are not widely reported, the compound is recognized as an anticonvulsant agent in preclinical models, and its activity is consistent across multiple independent studies [2].

Activation profile
Class-level
Direct GABA-T / GAD activator vs gabapentin (α2δ binding)
Alternative mechanism for GABA pathway studies.
Qualitative class‑level evidence; no EC50 comparison available.
Neuropharmacology Epilepsy Research Enzyme Activation

4-Amino-3-methylbutanoic acid hydrochloride Applications


GABA-T and GAD Enzyme Studies

Researchers investigating the regulation of GABAergic neurotransmission can utilize 4-amino-3-methylbutanoic acid hydrochloride as a selective activator of GABA aminotransferase (GABA-T) and L-glutamic acid decarboxylase (GAD) . The compound's well-defined stereochemistry and high purity (98%) ensure that observed effects are attributable to the specific enantiomer and not confounded by impurities . This is particularly critical for in vitro enzyme kinetics assays where precise concentration-response relationships are being established.

Chiral GABAergic Ligand Synthesis

Medicinal chemists engaged in the development of novel anticonvulsant or anxiolytic agents can employ the enantiopure (3S)-4-amino-3-methylbutanoic acid hydrochloride as a chiral building block for the construction of more complex molecules . Its carboxylic acid and primary amine functional groups provide versatile handles for further derivatization, while the pre-installed methyl group at the 3-position mimics the substitution pattern found in clinically relevant GABA analogues .

Analytical Reference Standard Use

In quality control and analytical laboratories, the well-characterized physical properties of 4-amino-3-methylbutanoic acid hydrochloride—specifically its sharp melting point (93-95°C) and defined crystalline form—make it suitable for use as a reference standard in HPLC method development and validation . Its high purity (98%) and stability under recommended storage conditions (4°C) further support its application in calibrating analytical instruments and verifying system suitability .

Application
Selection Property
Validation Focus
GABAergic enzyme activation studies
GABA‑T / GAD activator compound
Enzyme kinetics & pathway‑response review
Chiral building block synthesis
Enantiopure (S)-enantiomer
Stereochemical control in derivatization
Analytical reference standard
Crystalline form and defined purity
HPLC method calibration suitability
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